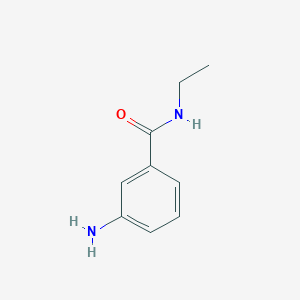

3-amino-N-ethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZANFTCIVRHFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395751 | |

| Record name | 3-amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81882-77-1 | |

| Record name | 3-amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-ethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-amino-N-ethylbenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-amino-N-ethylbenzamide

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the amidation of 3-nitrobenzoyl chloride followed by the chemoselective reduction of the nitro intermediate. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters that ensure high yield and purity. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical execution and optimization of this synthesis.

Introduction and Strategic Overview

This compound (CAS: 81882-77-1) is an aromatic amine and a substituted benzamide derivative.[1][2] Its structure, featuring a primary aromatic amine, a benzene ring, and an N-ethyl amide group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The primary amino group offers a reactive handle for a wide array of chemical transformations, while the benzamide core is a common scaffold in biologically active compounds. For instance, the closely related compound 3-aminobenzamide is a well-known inhibitor of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP), a critical target in cancer therapy.[3][4][5] This establishes a strong rationale for the development of derivatives like this compound in drug discovery programs.

From a strategic perspective, the most logical and efficient synthesis pathway involves a two-stage approach: the formation of the amide bond followed by the reduction of a nitro group precursor. This retrosynthetic analysis disconnects the target molecule into readily available starting materials: 3-nitrobenzoic acid and ethylamine.

Caption: Retrosynthetic analysis of this compound.

This pathway is advantageous due to the high efficiency of each step and the commercial availability of the precursors. The use of a nitro group as a masked amine is a classic and reliable strategy in organic synthesis, allowing the robust amide formation to occur without interference from the more reactive amine.

Core Synthesis Pathway: A Two-Step Approach

The synthesis is reliably executed in two sequential steps:

-

Step A: Nucleophilic acyl substitution to form the amide bond, yielding 3-nitro-N-ethylbenzamide.

-

Step B: Catalytic hydrogenation for the selective reduction of the aromatic nitro group to the corresponding primary amine.

Caption: Overall two-step synthesis pathway.

Part A: Synthesis of 3-nitro-N-ethylbenzamide (Amidation)

This step involves the reaction of 3-nitrobenzoyl chloride with ethylamine. This is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base to form an amide.[6]

Mechanism and Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism.[7] The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group. An excess of ethylamine or the addition of a non-nucleophilic base (like triethylamine) is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7] Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve the reactants while facilitating easy work-up.

Experimental Protocol: Amidation

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylamine (1.1 equivalents) and anhydrous dichloromethane (DCM, 50 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction between the acyl chloride and the amine.

-

Reactant Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred ethylamine solution over 30 minutes, maintaining the internal temperature below 5 °C.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

-

Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess ethylamine, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acid, and finally with brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3-nitro-N-ethylbenzamide, typically as a pale yellow solid. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Part B: Synthesis of this compound (Reduction)

The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist (e.g., using metals like Fe, Zn, or SnCl₂ in acidic media), catalytic hydrogenation is often the preferred method in a laboratory and industrial setting due to its high chemoselectivity, cleaner reaction profile, and easier product isolation.[9][10]

Mechanism and Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing nitroarenes.[10][11] The reaction involves the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond is cleaved, and hydrogen atoms are transferred stepwise to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final aniline product.[12] This method is highly selective for the nitro group, leaving other functional groups like the amide and the aromatic ring intact under standard conditions.[13] Methanol or ethanol are common solvents as they readily dissolve the substrate and do not interfere with the catalysis.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), dissolve the crude 3-nitro-N-ethylbenzamide (1.0 equivalent) from the previous step in methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and begin vigorous stirring or shaking.[12]

-

Reaction: The reaction is often exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 2-6 hours.

-

Monitoring: Progress can also be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product. Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it may ignite. It should be quenched with water.

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product as a white to off-white solid.

Data Summary and Characterization

The following tables summarize key quantitative data and expected analytical results for the synthesis.

Table 1: Reagent and Product Properties

| Compound | Formula | M.W. ( g/mol ) | Role | CAS No. |

| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Starting Material | 121-90-4[14] |

| Ethylamine | C₂H₇N | 45.08 | Reagent | 75-04-7 |

| 3-Nitro-N-ethylbenzamide | C₉H₁₀N₂O₃ | 194.19 | Intermediate | 56553-15-8 |

| This compound | C₉H₁₂N₂O | 164.20 | Final Product | 81882-77-1[1][2] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| Amidation | Ethylamine, Triethylamine | DCM | 0°C to RT | 2-3 | >90% |

| Reduction | H₂ (50 psi), 10% Pd/C | Methanol | RT | 2-6 | >95% |

Expected Characterization Data for this compound:

-

¹H NMR: Expect signals corresponding to the aromatic protons (in the range of 6.5-7.5 ppm), the NH₂ protons (a broad singlet), the amide N-H proton (a triplet), the ethyl CH₂ group (a quartet), and the ethyl CH₃ group (a triplet).

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the carbonyl carbon (~167 ppm), and the two carbons of the ethyl group.[15]

-

IR Spectroscopy: Key peaks should include N-H stretches for the primary amine and the secondary amide (~3200-3400 cm⁻¹), a C=O stretch for the amide (~1630 cm⁻¹), and C-H stretches.[15]

-

Mass Spectrometry (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 165.10.[16]

References

- Gelalcha, F. G. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene.

- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.

- Wright, et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

- Smolecule. (n.d.). 3-(2-aminoethyl)-N-ethylbenzamide.

- Wikipedia. (n.d.). Bismuthinidene.

- ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications.

- MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.

- PubChemLite. (n.d.). This compound (C9H12N2O).

- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride.

- BenchChem. (n.d.). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition.

- Der Pharma Chemica. (n.d.). Scholars Research Library.

- PubChem. (n.d.). Benzoyl chloride, 3-nitro-.

- ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

- Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 81882-77-1.

- El-Faham, A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)

- PubChem. (n.d.). 3-Amino-N-methylbenzamide.

- Matrix Scientific. (n.d.). This compound.

- BenchChem. (n.d.). Comparative study of different synthesis routes for (S)-3-Boc-aminopiperidine.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

- Clinivex. (n.d.). CAS 1094911-27-9 | 3-Amino-N-ethyl-N-methylbenzamide Supplier.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Schwartz, J. L., & Weichselbaum, R. R. (1983). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Experimental Cell Research.

- Abd-El-Twab, C. F., & Mohamed, H. M. (2012). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure.

Sources

- 1. This compound | C9H12N2O | CID 3737691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 81882-77-1 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study | MDPI [mdpi.com]

- 16. PubChemLite - this compound (C9H12N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Core Mechanism of Action of 3-Aminobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-aminobenzamide, a foundational molecule in the study of cellular DNA damage response. While the initial inquiry specified "3-amino-N-ethylbenzamide," a thorough review of scientific literature indicates that the vast majority of research on this mechanistic class has been conducted on the closely related and widely studied compound, 3-aminobenzamide (3-AB). This guide will therefore focus on the well-documented activities of 3-aminobenzamide as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). We will delve into its molecular interactions, its impact on DNA repair pathways, and its synergistic effects with cytotoxic agents, providing field-proven insights and detailed experimental protocols for the research and drug development professional.

Introduction: The Central Role of 3-Aminobenzamide in DNA Damage Response

3-Aminobenzamide (3-AB) is a small molecule inhibitor that has been instrumental in elucidating the function of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] PARP enzymes are critical components of the cellular response to DNA damage, playing a key role in DNA repair, transcriptional regulation, and programmed cell death.[1] The structural similarity of 3-aminobenzamide to nicotinamide adenine dinucleotide (NAD+), the substrate for PARP, allows it to competitively bind to the enzyme's active site, thereby inhibiting its activity.[1] This inhibition has profound consequences for cellular function, particularly in the context of cancer biology and therapy.

The Primary Mechanism of Action: Inhibition of PARP and Disruption of DNA Repair

The core mechanism of action of 3-aminobenzamide is its potent inhibition of PARP enzymes, particularly PARP-1 and PARP-2.[2][3] These enzymes are activated by DNA strand breaks. Upon activation, PARP utilizes NAD+ to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of damage. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins.

By inhibiting PARP, 3-aminobenzamide prevents the synthesis of PAR chains, thereby disrupting the recruitment of the DNA repair machinery.[4] This leads to an accumulation of unrepaired DNA single-strand breaks. While not immediately lethal to the cell, these unrepaired single-strand breaks can collapse into more cytotoxic double-strand breaks during DNA replication.[5]

The inhibitory effect of 3-aminobenzamide on PARP leads to a delay in the rejoining of DNA strand breaks.[4] In the presence of DNA damaging agents like methyl methanesulfonate (MMS), 3-aminobenzamide treatment results in a rapid increase in the number of DNA breaks.[4]

Figure 1: Simplified signaling pathway of PARP activation and its inhibition by 3-aminobenzamide.

Synergistic Cytotoxicity with Alkylating Agents and Chemotherapeutics

A significant consequence of PARP inhibition by 3-aminobenzamide is the potentiation of the cytotoxic effects of DNA alkylating agents and other chemotherapeutics.[6][7] This is particularly evident with methylating agents like methylmethanesulfonate (MMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[6] In various human cell lines, 3-aminobenzamide has been shown to increase cell killing by these agents by 1.7- to 3.8-fold.[6]

This synergistic effect is rooted in the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP-mediated repair by 3-aminobenzamide becomes critically lethal.[5] The unrepaired single-strand breaks accumulate and lead to double-strand breaks during replication, which these cells cannot efficiently repair, ultimately leading to apoptosis.[5]

| Agent | Cell Lines | Potentiation by 3-AB (Fold-Increase in Cytotoxicity) | Reference |

| Methylmethanesulfonate (MMS) | 9 Human Cell Lines | 2.7 (average) | [6] |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 9 Human Cell Lines | 2.2 (average) | [6] |

| Temozolomide | Mer+/MMR+ cells | 1.35- to 1.59-fold | [7] |

| Temozolomide (with O6-BG) | Mer+/MMR+ cells | 1.97- to 2.16-fold | [7] |

| BCNU (with O6-BG) | Mer+ cell lines | 1.94- to 2.57-fold | [7] |

Table 1: Potentiation of Cytotoxicity of Various Agents by 3-Aminobenzamide.

Experimental Protocols for Assessing the Mechanism of Action

PARP Activity Assay

This protocol measures the activity of PARP by quantifying the incorporation of radiolabeled NAD+ into acid-precipitable material.

Materials:

-

Cell lysate

-

Assay buffer (containing sheared genomic DNA to activate PARP)

-

[³H]-NAD+

-

3-Aminobenzamide (or other inhibitors)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell lysates from control and treated cells.

-

Set up reaction tubes containing assay buffer and varying concentrations of 3-aminobenzamide.

-

Add cell lysate to each tube.

-

Initiate the reaction by adding [³H]-NAD+.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction by adding ice-cold TCA to precipitate proteins and attached PAR.

-

Filter the precipitate and wash with TCA.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value of 3-aminobenzamide. The IC50 for 3-aminobenzamide is approximately 50 nM in CHO cells.[8]

Figure 2: Experimental workflow for a PARP activity assay.

Alkaline Elution Assay for DNA Strand Break Analysis

This method is used to measure the frequency of DNA single-strand breaks in cells.

Materials:

-

Cells treated with a DNA damaging agent +/- 3-aminobenzamide

-

Lysis solution

-

Elution buffer (alkaline)

-

DNA-binding fluorescent dye (e.g., PicoGreen)

-

Fluorometer

Procedure:

-

Culture and treat cells with the desired agents.

-

Load cells onto a filter.

-

Lyse the cells directly on the filter to release DNA.

-

Elute the DNA from the filter using an alkaline buffer. The rate of elution is proportional to the number of single-strand breaks.

-

Collect fractions of the eluate over time.

-

Quantify the amount of DNA in each fraction using a fluorescent dye.

-

Plot the fraction of DNA eluted versus time to determine the elution rate. An increased elution rate in the presence of 3-aminobenzamide indicates an accumulation of single-strand breaks.[9]

Secondary and Off-Target Effects

While the primary mechanism of 3-aminobenzamide is PARP inhibition, some studies have explored other potential effects. It's important to note that at higher concentrations, off-target effects can become more prominent. Some research has suggested that 3-aminobenzamide does not significantly alter deoxynucleoside triphosphate pools, distinguishing it from other DNA repair inhibitors that act on ribonucleotide reductase.[10]

It has also been investigated for its anti-inflammatory effects and neuroprotective properties, which are likely downstream consequences of PARP-1 inhibition, as PARP-1 over-activation can lead to a form of programmed cell death called "PARthanatos" through depletion of cellular NAD+ and ATP.[5][11]

Conclusion

3-Aminobenzamide serves as a cornerstone for understanding the intricate mechanisms of DNA repair and the therapeutic potential of PARP inhibition. Its primary action is the competitive inhibition of PARP enzymes, leading to a disruption of the DNA damage response and a synergistic increase in the cytotoxicity of various chemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of 3-aminobenzamide and to develop novel therapeutic strategies targeting the DNA damage response pathway.

References

- Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. PubMed.

- Effect of 3-Aminobenzamide on DNA Repair Synthesis and Chromosome Aberrations Induced by Mutagens in Synchronized Mammalian Cells. Korea Science.

- Effect of 3-aminobenzamide on the process of ultraviolet-induced DNA excision repair. PubMed.

- 3-Aminobenzamide Does Not Alter DNA Repair in Human Fibroblasts Through Modulation of Deoxynucleoside Triphosph

- Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. Benchchem.

- Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. PubMed.

- 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor. MedChemExpress.

- 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.

- 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. PubMed.

- This compound. PubChem.

- 3-Aminobenzamide. PubChem.

-

3-Aminobenzamide. Wikipedia. [Link]

- Comutagenic effects of 3-aminobenzamide in Chinese hamster ovary cells. PubMed.

- 3-aminobenzamide and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity. PubMed.

Sources

- 1. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-aminobenzamide and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effect of 3-Aminobenzamide on DNA Repair Synthesis and Chromosome Aberrations Induced by Mutagens in Synchronized Mammalian Cells -Environmental Mutagens and Carcinogens | Korea Science [koreascience.kr]

- 10. 3-Aminobenzamide does not alter DNA repair in human fibroblasts through modulation of deoxynucleoside triphosphate pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-amino-N-ethylbenzamide Derivatives

This guide provides a comprehensive overview of the synthesis of 3-amino-N-ethylbenzamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. We will delve into the core synthetic strategies, offering not just procedural steps but also the underlying chemical principles and rationale that guide these processes. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the practical and theoretical aspects of synthesizing this important class of molecules.

The Significance of 3-Aminobenzamide Scaffolds

The 3-aminobenzamide core is a well-established pharmacophore, most notably recognized for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and cell death.[1][2] Inhibition of PARP has emerged as a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. The 3-amino group serves as a crucial anchor for interactions within the enzyme's active site and provides a versatile handle for further chemical modification to explore structure-activity relationships (SAR) and develop drug candidates with desired pharmacological profiles.[1] Derivatives of this compound are being investigated for their potential as anti-cancer agents due to their ability to inhibit specific cellular pathways.[3]

Core Synthetic Strategies

The synthesis of this compound derivatives primarily revolves around two key transformations: the formation of the amide bond and the introduction or unmasking of the 3-amino group. Two principal retrosynthetic approaches are commonly employed, each with its own set of advantages and considerations.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound derivatives.

Route A: Direct Amidation of 3-Aminobenzoic Acid Precursors

This approach involves the direct coupling of a 3-aminobenzoic acid derivative with ethylamine. While seemingly straightforward, the presence of the free amino group on the benzoic acid can complicate the reaction, potentially leading to side reactions such as polymerization. Therefore, protection of the amino group is often a necessary prerequisite.

Workflow for Route A:

Caption: General workflow for the synthesis via direct amidation.

In-depth Protocol: Synthesis via N-Boc Protected 3-Aminobenzoic Acid

This protocol details a reliable method for the synthesis of this compound, employing a tert-butyloxycarbonyl (Boc) protecting group for the amine.

Step 1: Protection of 3-Aminobenzoic Acid

-

Rationale: The Boc group is an excellent choice for protecting amines as it is stable to a wide range of reaction conditions used for amide coupling and can be readily removed under acidic conditions without affecting the amide bond.

-

Procedure:

-

Dissolve 3-aminobenzoic acid in a suitable solvent such as a mixture of 1,4-dioxane and water.

-

Add a base, typically sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) to precipitate the N-Boc-3-aminobenzoic acid.

-

Filter, wash with water, and dry the product.

-

Step 2: Amide Bond Formation

-

Rationale: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. Common methods include conversion to an acid chloride or the use of coupling reagents.[4][]

-

Procedure using a Coupling Reagent (HATU):

-

Dissolve N-Boc-3-aminobenzoic acid in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6]

-

Add ethylamine (often as a solution in a solvent like THF or as a hydrochloride salt with an additional equivalent of base).

-

Stir the reaction at room temperature overnight.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

-

Step 3: Deprotection of the Boc Group

-

Rationale: The final step is the removal of the Boc protecting group to yield the desired this compound.

-

Procedure:

-

Dissolve the N-Boc protected amide in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary.

-

Route B: Reduction of a Nitro Precursor

This is often the more common and industrially scalable approach. It involves the amidation of 3-nitrobenzoic acid with ethylamine, followed by the reduction of the nitro group to an amine. This route avoids the need for protection/deprotection steps for the amino group.

Workflow for Route B:

Caption: General workflow for the synthesis via nitro reduction.

In-depth Protocol: Synthesis via Reduction of 3-nitro-N-ethylbenzamide

Step 1: Synthesis of 3-nitro-N-ethylbenzamide

-

Rationale: The direct amidation of 3-nitrobenzoic acid is a robust and high-yielding reaction. The electron-withdrawing nitro group does not interfere with the amidation process. The most common method involves converting the carboxylic acid to a more reactive acyl chloride.

-

Procedure:

-

Convert 3-nitrobenzoic acid to 3-nitrobenzoyl chloride by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride.[7] Excess reagent is typically removed by distillation.

-

Dissolve the resulting 3-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath and slowly add a solution of ethylamine and a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer, concentrate, and recrystallize or purify by column chromatography to obtain 3-nitro-N-ethylbenzamide.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The reduction of an aromatic nitro group to an amine is a classic and well-established transformation in organic synthesis.[8] Several methods are available, with catalytic hydrogenation and metal-acid reductions being the most common.[8] The choice of reducing agent can be critical to avoid the reduction of other functional groups.

-

Procedure using Catalytic Hydrogenation:

-

Dissolve 3-nitro-N-ethylbenzamide in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically 5-10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. This method is generally clean and provides high yields.[9]

-

-

Procedure using Metal-Acid Reduction:

-

Suspend 3-nitro-N-ethylbenzamide in a solvent mixture, often ethanol and water.

-

Add an acid, such as acetic acid or ammonium chloride.

-

Add a metal, such as iron powder or tin(II) chloride, in portions.[8][9]

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction and filter to remove the metal salts.

-

Basify the filtrate to precipitate the product or to allow for extraction into an organic solvent.

-

Purify the product as needed.

-

Data Summary: Comparison of Synthetic Routes

| Parameter | Route A: Direct Amidation | Route B: Nitro Reduction |

| Starting Materials | 3-aminobenzoic acid, ethylamine, protecting group reagent, coupling reagent | 3-nitrobenzoic acid, ethylamine, reducing agent |

| Number of Steps | 3-4 (including protection/deprotection) | 2 |

| Key Challenges | Potential for side reactions with the free amine, need for protection/deprotection | Handling of potentially hazardous reducing agents (e.g., H₂ gas), removal of metal byproducts |

| Scalability | Moderate | High |

| Overall Yield | Generally good, but can be lowered by protection/deprotection steps | Typically high |

Characterization of this compound Derivatives

The identity and purity of the synthesized compounds must be confirmed through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by observing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of this compound and its derivatives is a well-established process in medicinal chemistry. The choice between the direct amidation of a 3-amino precursor and the reduction of a 3-nitro intermediate depends on factors such as the scale of the synthesis, the availability of starting materials, and the presence of other functional groups in the molecule. Both routes, when executed with care and precision, provide reliable access to this important class of compounds, paving the way for the discovery and development of new therapeutic agents.

References

- Smolecule. 3-(2-aminoethyl)-N-ethylbenzamide.

- Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.

- LibreTexts. (2022). 21.7: Chemistry of Amides.

- Wikipedia. Reduction of nitro compounds.

- BenchChem. (2025). N-benzyl-N-ethyl-3-nitrobenzamide as a Versatile Intermediate in Drug Discovery.

- Google Patents. (2015). Process for the reduction of nitro derivatives to amines.

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

- ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development.

- Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE.

- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

- Thieme. (Date not available). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

- BenchChem. (2025). A Comparative Analysis of 3-Aminobenzamide and 3-Bromobenzamide in Cellular Efficacy.

- ResearchGate. (Date not available). Methods for amide bond synthesis.

-

PubMed. (2024). Synthesis of 1,3,5-Triazepines and Benzo[ f][1][3][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available from:

- ResearchGate. (Date not available). Figure 4. Chemical synthesis of 3-substituted benzamides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 3-(2-aminoethyl)-N-ethylbenzamide [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

The Biological Activity of 3-Amino-N-ethylbenzamide and its Analogs: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biological activity of 3-amino-N-ethylbenzamide and its core scaffold, 3-aminobenzamide. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules, particularly focusing on their well-established role as inhibitors of Poly(ADP-ribose) polymerase (PARP). We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and present relevant quantitative data to inform future research and development.

Introduction: The Significance of the Benzamide Scaffold

The benzamide structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 3-aminobenzamide has emerged as a foundational molecule for the development of potent therapeutic agents. While direct literature on this compound is limited, its close structural relationship to 3-aminobenzamide strongly suggests a similar mechanism of action centered around the inhibition of the PARP enzyme family.

3-aminobenzamide is a well-documented and extensively studied inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes are crucial for cellular processes including DNA repair, transcriptional control, and programmed cell death.[2] The ability to modulate PARP activity has significant implications for various therapeutic areas, most notably in oncology.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary biological activity of 3-aminobenzamide and its derivatives stems from their ability to inhibit PARP enzymes. This inhibition has profound downstream effects, particularly in the context of cancer therapy.

The Role of PARP in DNA Repair

PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate SSB repair.

Competitive Inhibition by 3-Aminobenzamide Analogs

3-aminobenzamide's structure mimics that of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP.[2] This structural similarity allows it to bind to the catalytic domain of PARP, preventing the synthesis of PAR and thereby inhibiting the DNA repair process.[2] When PARP is inhibited, unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[1]

The Principle of Synthetic Lethality in BRCA-Mutated Cancers

In cells with proficient homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, which are critical for HR, the inhibition of PARP leads to a state of "synthetic lethality". These cancer cells are unable to repair the accumulating DSBs, leading to genomic instability and ultimately, cell death.[1] This targeted approach allows for the selective killing of cancer cells while sparing healthy cells with functional HR pathways.

Caption: Signaling pathway of PARP inhibition and synthetic lethality.

Therapeutic Applications

The ability of 3-aminobenzamide and its derivatives to induce synthetic lethality has led to their investigation in a range of therapeutic applications, particularly in oncology.

-

Oncology : These compounds have shown significant efficacy in treating cancers with BRCA1/2 mutations, including certain types of ovarian, breast, pancreatic, and prostate cancers.[1]

-

Radiosensitization : By inhibiting DNA repair, PARP inhibitors can sensitize tumor cells to the effects of radiation therapy.[3] Studies have shown that 3-aminobenzamide can differentially radiosensitize human tumor cells.[3]

-

Neuroprotection : Over-activation of PARP-1 can lead to a form of programmed cell death. PARP inhibitors like 3-aminobenzamide have demonstrated protective effects in models of neurodegenerative diseases by preventing this over-activation.[1]

-

Anti-inflammatory Effects : 3-aminobenzamide has also been shown to possess anti-inflammatory properties.[1]

-

Ischemia-Reperfusion Injury : It has been investigated for its protective role against myocardial reperfusion injury and renal ischemia/reperfusion injury.[1][4]

Quantitative Data on PARP Inhibition

The inhibitory potency of 3-aminobenzamide and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). It is important to note that reported IC50 values can vary depending on the specific assay conditions and biological system used.[1]

| Compound | Target | IC50 Value | Cell Line/System | Reference |

| 3-Aminobenzamide | PARP | ~30 µM | - | [1] |

| 3-Aminobenzamide | PARP | < 50 nM | CHO cells | [1][5][6] |

| 3-Aminobenzamide | PARP | ~50 nM | CHO cells | [1] |

Experimental Protocols

To aid researchers in the evaluation of this compound and related compounds, we provide the following generalized experimental protocols.

General Synthesis of N-Substituted Benzamide Derivatives

This protocol outlines a general method for the synthesis of benzamide derivatives, which can be adapted for this compound.

Materials:

-

3-Nitrobenzoic acid (as a precursor to an aminobenzamide)

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalyst)

-

N-ethylamine

-

Triethylamine (or other suitable base)

-

Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

Palladium on carbon (Pd/C) catalyst for reduction

-

Hydrogen source (e.g., hydrogen gas, ammonium formate)

Procedure:

-

Acid Chloride Formation: React 3-nitrobenzoic acid with an excess of thionyl chloride in the presence of a catalytic amount of DMF. The reaction is typically performed under reflux until the evolution of gas ceases. The excess thionyl chloride is then removed under reduced pressure.

-

Amidation: Dissolve the resulting 3-nitrobenzoyl chloride in a suitable anhydrous solvent. Add N-ethylamine and a base like triethylamine dropwise at a low temperature (e.g., 0 °C) to neutralize the HCl byproduct. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: After the reaction is complete, wash the organic layer with dilute acid, base, and brine. Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 3-nitro-N-ethylbenzamide.

-

Reduction of the Nitro Group: Dissolve the purified 3-nitro-N-ethylbenzamide in a suitable solvent (e.g., ethanol, methanol). Add the Pd/C catalyst and introduce the hydrogen source. The reaction is carried out until the starting material is fully consumed (monitored by TLC).

-

Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 3. Differential radiosensitization of human tumour cells by 3-aminobenzamide and benzamide: inhibitors of poly(ADP-ribosylation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]

A Technical Guide to the Structure-Activity Relationship of 3-Amino-N-ethylbenzamide Analogs as PARP Inhibitors

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: The Significance of the 3-Aminobenzamide Scaffold

The 3-aminobenzamide structure serves as a foundational scaffold in modern medicinal chemistry, most notably as a pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP-1, the most studied member of the PARP family, is a critical enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) and initiates their repair by synthesizing poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[1]

The therapeutic relevance of PARP inhibition is powerfully demonstrated by the concept of "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[2] When PARP is inhibited in these cells, SSBs are not repaired and accumulate, leading to the formation of lethal DSBs during DNA replication.[1][2] This selective killing of cancer cells while sparing healthy cells has led to the approval of several PARP inhibitors for treating cancers of the ovary, breast, pancreas, and prostate.[1][3]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-aminobenzamide derivatives, with a particular focus on N-alkyl modifications such as the N-ethyl group. We will dissect the molecular components of this scaffold, explain the causal relationships behind structural modifications and biological activity, and provide validated experimental protocols for synthesis and evaluation.

The Core Pharmacophore: Mechanism of Action

3-Aminobenzamide acts as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's natural substrate, NAD+.[1][4] It binds to the enzyme's catalytic domain, preventing the synthesis of PAR and thereby disrupting the DNA repair cascade.[1] The core structure can be dissected into key regions that govern its interaction with the PARP enzyme, each offering opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Key functional regions of the this compound scaffold.

PART 1: Structure-Activity Relationship of the Benzamide Moiety

The benzamide portion is the "warhead" of the inhibitor, responsible for the primary binding interaction in the nicotinamide pocket of the PARP active site.

The Indispensable Amide Group

The primary amide (-CONH2) of the parent 3-aminobenzamide molecule is critical for its inhibitory activity. The carbonyl oxygen and the amide nitrogen act as hydrogen bond acceptors and donors, respectively, forming key interactions with amino acid residues (like Glycine and Serine) in the PARP catalytic site.[5] This interaction anchors the molecule correctly for effective inhibition.

The 3-Amino Group: A Critical Determinant of Potency

The position of the amino group on the benzamide ring is paramount. The 3-amino substitution provides a significant enhancement in potency compared to the unsubstituted benzamide.

-

Positional Isomers: Moving the amino group to the 2- (ortho) or 4- (para) position generally leads to a substantial decrease in inhibitory activity. This is because the 3-position optimally orients the substituent for favorable interactions within a specific sub-pocket of the enzyme's active site.

-

Substitution on the Amino Group: As seen in advanced PARP inhibitors, this 3-amino group can be further functionalized. However, for the basic scaffold, its presence is a key contributor to potency.

Bioisosteric Replacements of the Benzamide Core

In advanced drug design, the entire benzamide core can be replaced by other heterocyclic systems that preserve the key hydrogen bonding features. This strategy, known as bioisosteric replacement, aims to improve properties like solubility, metabolic stability, or patentability.[6][7] For instance, scaffolds like[1][8][9]triazolo[3,4-b]benzothiazole have been shown to act as effective nicotinamide mimics, binding in a similar fashion to the PARP active site.[5]

Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.

PART 2: Structure-Activity Relationship of the N-Alkyl Substituent

The modification of the amide nitrogen provides a powerful handle to modulate the inhibitor's properties. The introduction of the N-ethyl group is a primary example of exploring the hydrophobic pocket adjacent to the nicotinamide-binding site.

Effect of N-Alkylation

Moving from an unsubstituted amide (R=H) to a small alkyl substituent can significantly impact potency.

-

N-Methyl and N-Ethyl: The addition of small, linear alkyl groups like methyl or ethyl often leads to an increase in inhibitory potency. This is attributed to favorable van der Waals interactions within a hydrophobic region of the active site.

-

Chain Length: Systematically increasing the alkyl chain length (e.g., propyl, butyl) can further enhance potency up to an optimal point. Beyond this point, longer chains may introduce steric hindrance, clashing with the protein and reducing binding affinity.

-

Branching: Introducing branching (e.g., comparing N-propyl to N-isopropyl) can provide valuable information about the shape and size of the hydrophobic pocket. Often, a specific branching pattern is preferred, indicating a well-defined space.

Quantitative SAR Data

The following table summarizes hypothetical IC₅₀ data for a series of N-substituted 3-aminobenzamide analogs against PARP-1, illustrating typical SAR trends.

| Compound | R Group (on Amide N) | PARP-1 IC₅₀ (μM) | Rationale for Activity Change |

| 1 | -H | 30.0 | Baseline activity of the parent scaffold. |

| 2 | -Methyl | 15.2 | Favorable hydrophobic interaction. |

| 3 | -Ethyl | 8.5 | Improved fit and hydrophobic contact. |

| 4 | -n-Propyl | 5.1 | Increased hydrophobic interaction. |

| 5 | -iso-Propyl | 9.8 | Branching introduces minor steric clash. |

| 6 | -n-Butyl | 6.3 | Chain is becoming too long, reducing optimal fit. |

| 7 | -Cyclopropyl | 4.7 | Rigid ring provides optimal orientation. |

| 8 | -Phenyl | 45.0 | Large group introduces significant steric hindrance. |

Note: These values are illustrative for educational purposes and may not represent actual experimental data.

From Simple Alkyls to Complex Moieties

The N-substituent position is the primary vector for extending the molecule out of the catalytic pocket to engage other domains or simply to attach larger chemical moieties that improve physicochemical properties (e.g., solubility, cell permeability) or pharmacokinetic profiles (e.g., metabolic stability, oral bioavailability). All clinically approved PARP inhibitors feature complex groups at this position, building upon the foundational SAR principles established by simpler analogs.[10]

Experimental Protocols

A self-validating research process requires robust and reproducible experimental methods. Below are standard protocols for the synthesis and evaluation of 3-aminobenzamide analogs.

Protocol 1: General Synthesis of N-Alkyl-3-aminobenzamides

This protocol describes a standard amide coupling reaction.

Objective: To synthesize N-ethyl-3-nitrobenzamide, followed by reduction to yield the final product, this compound.

Step 1: Amide Coupling

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-nitrobenzoyl chloride (1.0 eq).

-

Dissolve the acid chloride in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an organic solvent (e.g., EtOAc).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (N-ethyl-3-nitrobenzamide) by column chromatography or recrystallization.

Step 2: Nitro Group Reduction

-

Dissolve the purified N-ethyl-3-nitrobenzamide (1.0 eq) in a solvent like Ethanol (EtOH) or Ethyl Acetate (EtOAc).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir vigorously at room temperature for 2-8 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: PARP-1 Activity Assay (Fluorometric)

This assay measures the incorporation of NAD+ into PAR chains, which is inhibited by active compounds.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-NAD+ (PARP substrate)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (dissolved in DMSO)

-

Fluorescent detection reagents (proprietary kits are available that measure nicotinamide release)[11]

-

384-well black assay plates

-

Fluorescent plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in DMSO. Dispense a small volume (e.g., 1 μL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Preparation: Prepare a solution of PARP-1 enzyme and activated DNA in the assay buffer.

-

Incubation: Add the PARP-1/DNA solution to each well of the assay plate. Allow the enzyme and inhibitors to pre-incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Prepare a solution of β-NAD+ in the assay buffer. Initiate the enzymatic reaction by adding the β-NAD+ solution to all wells.

-

Reaction Progression: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

-

Reaction Termination & Signal Development: Stop the reaction and develop the fluorescent signal by adding the detection reagents as per the manufacturer's protocol.[11] This step typically involves an enzyme that converts the reaction product (nicotinamide) into a fluorescent signal.

-

Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission ~430/580 nm).

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells).

-

Normalize the data to the "no inhibitor" control (100% activity) and the "fully inhibited" control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

Caption: PARP activation at DNA breaks and the mechanism of its inhibition.

Conclusion and Future Directions

The 3-aminobenzamide scaffold is a validated and highly tractable starting point for the design of potent PARP inhibitors. The structure-activity relationship is well-defined: the benzamide core provides essential binding, the 3-amino group enhances potency, and the N-substituent can be modified to probe hydrophobic pockets and attach moieties that confer drug-like properties. The N-ethyl group represents a simple but effective modification that improves potency through hydrophobic interactions.

Future research in this area will continue to focus on designing analogs with improved selectivity for different PARP family members, overcoming mechanisms of clinical resistance, and exploring novel therapeutic applications beyond oncology, such as in neuroprotection and anti-inflammatory treatments.[1] A thorough understanding of the fundamental SAR discussed in this guide is the critical first step in these advanced drug discovery efforts.

References

-

Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Retrieved from [Link]

-

Ho, C., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers. Retrieved from [Link]

-

Papke, B., et al. (n.d.). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. PubMed Central. Retrieved from [Link]

-

BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

-

Lindsley, C. W., et al. (n.d.). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PubMed Central. Retrieved from [Link]

-

BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

-

Masutani, M., et al. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 3-aminobenzamides reported by Schüler, Linusson et al. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

Zuccotto, F., et al. (n.d.). Chemical structures and known PARP activities of clinical PARP.... ResearchGate. Retrieved from [Link]

-

Graziani, G., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. PubMed Central. Retrieved from [Link]

-

Muthaiah, V. P. K., et al. (n.d.). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central. Retrieved from [Link]

-

Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble.... Retrieved from [Link]

-

Lehtiö, L., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemistryOpen. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical synthesis of 3-substituted benzamides. (A) Reagents.... Retrieved from [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

-

Witschel, M., et al. (n.d.). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PubMed Central. Retrieved from [Link]

-

Lehtiö, L., et al. (2021). [1][8][9]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Grimaldi, M., et al. (n.d.). Differentiative Pathway Activated by 3-aminobenzamide, an Inhibitor of PARP, in Human Osteosarcoma MG-63 Cells. PubMed. Retrieved from [Link]

-

Stürzebecher, J., et al. (n.d.). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. Retrieved from [Link]

-

Asaki, T., et al. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Retrieved from [Link]

-

Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

Sharma, S., et al. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Retrieved from [Link]

-

Medeiros, A., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Ascendant Role of 3-amino-N-ethylbenzamide in Oncology: A Technical Guide to Investigating its Antitumor Potential

The landscape of cancer therapeutics is in a perpetual state of evolution, driven by the urgent need for novel compounds that exhibit enhanced efficacy and selectivity against neoplastic cells. Within this dynamic field, benzamide derivatives have garnered significant attention as a versatile chemical scaffold for the development of potent antitumor agents.[1] The inherent structural adaptability of the benzamide core allows for a multiplicity of chemical modifications, yielding compounds capable of interacting with a diverse array of biological targets integral to cancer cell proliferation, survival, and metastasis.[1][2]

This technical guide provides a comprehensive framework for the investigation of a specific benzamide derivative, 3-amino-N-ethylbenzamide, as a potential anti-cancer agent. We will delve into its proposed synthesis and characterization, explore plausible mechanisms of action based on the established activities of related compounds, and present detailed protocols for a rigorous preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel small molecules in oncology.

The Rationale for Investigating this compound

While a substantial body of research exists for various benzamide derivatives, this compound remains a relatively unexplored entity. Its structural features, however, suggest a high probability of interesting biological activity. The presence of the benzamide core, a known pharmacophore in many anti-cancer agents, coupled with an amino group, provides a strategic starting point for targeted drug design.[3] The ethylamide side chain can be systematically modified to optimize pharmacokinetic and pharmacodynamic properties.

The parent compound, 3-aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4][5] This inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, a cornerstone of modern targeted cancer therapy.[6][7][8] Furthermore, the o-aminobenzamide moiety is a key feature in many histone deacetylase (HDAC) inhibitors, which act epigenetically to reactivate tumor suppressor genes.[1][9][10] Given this lineage, it is highly probable that this compound may exhibit inhibitory activity against either or both of these critical enzyme families.

Synthesis and Characterization: Establishing a Foundation

Proposed Synthetic Pathway

A common method for amide synthesis involves the coupling of a carboxylic acid with an amine. In this case, 3-aminobenzoic acid can be activated and subsequently reacted with ethylamine to yield the desired product.

Caption: Proposed synthesis of this compound.

Characterization Protocol

The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To confirm the proton framework of the molecule. | Peaks corresponding to the aromatic protons, the ethyl group protons, and the amine protons with appropriate chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | To confirm the carbon backbone of the molecule. | Peaks corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |

| FT-IR | To identify the functional groups present. | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₉H₁₂N₂O, MW: 164.21 g/mol ).[11] |

| HPLC | To assess the purity of the compound. | A single major peak indicating a high degree of purity (>95%). |

Unraveling the Mechanism of Action: A Dual-Pronged Hypothesis

Based on the structural similarities to known anti-cancer agents, we hypothesize that this compound may exert its anti-tumor effects through one or both of the following mechanisms: PARP inhibition or HDAC inhibition.

Hypothesis 1: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks.[8] By inhibiting PARP, single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication.[8] In cancer cells with mutations in genes responsible for homologous recombination repair of double-strand breaks (e.g., BRCA1/2), this accumulation of damage leads to genomic instability and cell death, a concept known as synthetic lethality.[7][8][12]

Caption: Proposed HDAC inhibition mechanism.

Preclinical Evaluation: A Step-by-Step In Vitro Strategy

A systematic in vitro evaluation is essential to determine the anti-cancer potential of this compound and to elucidate its mechanism of action. [13][14]

Cell Line Selection

A panel of human cancer cell lines should be selected to represent different cancer types and genetic backgrounds. This should include cell lines with known deficiencies in DNA repair pathways (e.g., BRCA1/2 mutant breast or ovarian cancer cell lines) and cell lines known to be sensitive to HDAC inhibitors. Normal, non-cancerous cell lines should be included as controls to assess selectivity.

Experimental Protocols

Objective: To determine the concentration of this compound that inhibits cancer cell growth and viability.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells in a 6-well plate with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

To investigate the hypothesized mechanisms of action, specific enzymatic and cellular assays should be performed.

A. HDAC Activity Assay:

-

Utilize a commercially available fluorometric HDAC activity assay kit.

-

Incubate a nuclear extract from treated cells with an acetylated substrate.

-

The HDAC-mediated deacetylation and subsequent development step will generate a fluorescent signal that is proportional to HDAC activity.

-

A decrease in fluorescence in the presence of this compound would indicate HDAC inhibition.

B. Western Blot for Histone Acetylation:

-

Treat cells with this compound and lyse the cells to extract proteins.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) and total histones as a loading control.

-

An increase in the levels of acetylated histones would confirm HDAC inhibition in a cellular context.

C. PARP Activity Assay:

-

Use a commercially available colorimetric PARP assay kit.

-

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Inhibition of PARP by this compound will result in a decreased signal.

D. γ-H2AX Staining for DNA Damage:

-

Treat cells with this compound.

-

Fix and permeabilize the cells.

-

Stain with an antibody against phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks.

-

Visualize and quantify the formation of γ-H2AX foci by immunofluorescence microscopy or flow cytometry.

-

An increase in γ-H2AX foci would suggest that the compound is inducing DNA damage, consistent with PARP inhibition.

Hypothetical In Vitro Data Summary

| Cell Line | Genotype | IC₅₀ (µM) | Apoptosis (% at IC₅₀) | HDAC Inhibition (IC₅₀, µM) | PARP Inhibition (IC₅₀, µM) | γ-H2AX Foci (Fold Increase at IC₅₀) |

| MCF-7 | Breast Cancer | 5.2 | 45% | >50 | 2.1 | 8.5 |

| MDA-MB-231 | Breast Cancer | 8.9 | 38% | >50 | 3.5 | 6.2 |

| OVCAR-3 | Ovarian Cancer | 15.6 | 25% | 12.5 | >50 | 2.1 |

| A549 | Lung Cancer | >50 | <5% | >50 | >50 | 1.2 |

| HFF-1 | Normal Fibroblast | >100 | <2% | >100 | >100 | 1.1 |

In Vivo Efficacy Assessment: The Xenograft Model